![molecular formula C11H20FNO2 B13072494 tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(fluoromethyl)cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological processes and pathways, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl N-[2-(aminomethyl)cyclopentyl]carbamate: This compound has an aminomethyl group instead of a fluoromethyl group.
tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate: This compound has a cyclobutyl ring instead of a cyclopentyl ring.
Eigenschaften
Molekularformel |
C11H20FNO2 |
|---|---|
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
HETWMBBEKXFVEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


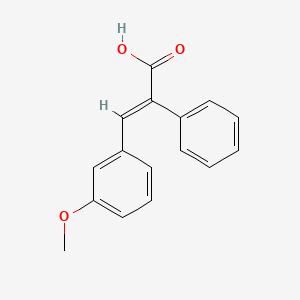
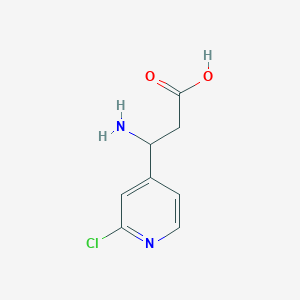
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
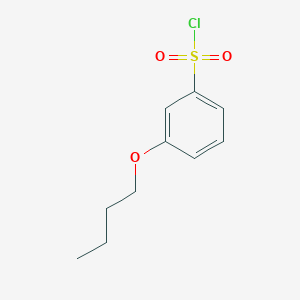
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
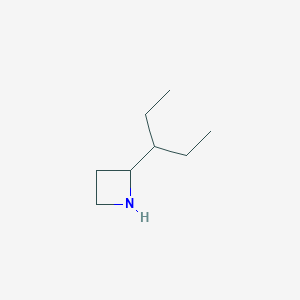
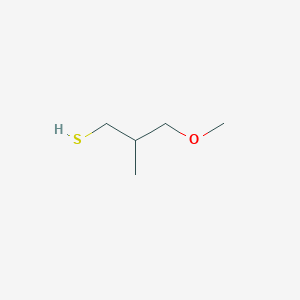

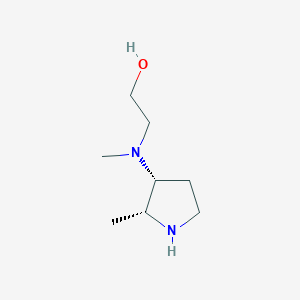
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
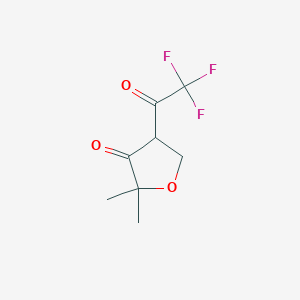

![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
